N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring fused with a pyrazole ring, making it a unique structure with potential biological significance.
Preparation Methods
The synthesis of N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves multiple steps, starting with the preparation of the indole and pyrazole precursors. The reaction conditions typically include the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . These activators facilitate the formation of the carboxamide bond, leading to the final product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can be compared with other indole derivatives, such as:
These compounds share the indole scaffold but differ in their substitution patterns and additional functional groups. The unique structure of this compound, with its fused pyrazole ring, distinguishes it from other similar compounds and may contribute to its distinct biological activities .
Properties
Molecular Formula |
C18H20N4O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H20N4O/c1-22-11-10-12-14(8-5-9-16(12)22)19-18(23)17-13-6-3-2-4-7-15(13)20-21-17/h5,8-11H,2-4,6-7H2,1H3,(H,19,23)(H,20,21) |
InChI Key |
UTIRLSXDRNGZSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=NNC4=C3CCCCC4 |
Origin of Product |
United States |
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